molecular formula C7H4Br2N2O B12521052 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one CAS No. 69272-52-2

4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12521052
CAS No.: 69272-52-2
M. Wt: 291.93 g/mol
InChI Key: HMZICMLGPYLZJN-UHFFFAOYSA-N
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Description

4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compoundIts molecular formula is C7H4Br2N2O, and it has a molecular weight of 291.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method is the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is typically carried out in specialized reactors to handle the corrosive nature of bromine and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential biochemical processes in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

69272-52-2

Molecular Formula

C7H4Br2N2O

Molecular Weight

291.93 g/mol

IUPAC Name

4,7-dibromo-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

HMZICMLGPYLZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)NC(=O)N2)Br

Origin of Product

United States

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